molecular formula C20H20N4O2S B2512105 5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether CAS No. 685108-54-7

5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether

Cat. No.: B2512105
CAS No.: 685108-54-7
M. Wt: 380.47
InChI Key: CFDDKQZRGRRWDT-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
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Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives, closely related to the specified compound, are noted for their significant biological activities. The stability of the quinazoline nucleus allows for the introduction of various bioactive moieties, leading to potential medicinal agents. These compounds have shown antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, highlighting their importance in developing new antibiotics to combat resistance (Tiwary et al., 2016).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives, while structurally distinct, share functional similarities with the specified compound, showing promise in antifungal activity and immunomodulation. These derivatives have been explored for their potential to stimulate the immune response alongside direct antifungal effects, offering a dual mechanism for combating fungal infections (Schiaffella & Vecchiarelli, 2001).

Pharmaceutical Impurities and Synthesis

The synthesis processes related to proton pump inhibitors, including omeprazole, provide a framework for understanding the chemical synthesis and potential pharmaceutical applications of complex compounds. This research highlights the challenges and innovations in synthesizing compounds with specific biological activities, offering insights into the relevance of detailed chemical structures in drug development (Saini et al., 2019).

Optoelectronic Materials

Quinazoline derivatives have also been investigated for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems demonstrates their value in creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices. This underscores the versatility of quinazoline structures in both pharmaceutical and material science applications (Lipunova et al., 2018).

Mechanism of Action

Future Directions

The future directions in the field of triazoloquinazolines research involve the development of novel synthetic protocols that are eco-friendly and allow for extensive decoration activity for drug discovery purposes . There is also a need for further optimization and development of new biologically active entities for the rational design and development of new target-oriented drugs .

Properties

IUPAC Name

5-benzylsulfanyl-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-4-18-22-19-14-10-16(25-2)17(26-3)11-15(14)21-20(24(19)23-18)27-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDDKQZRGRRWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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